molecular formula C10H11Cl2NO3 B7637760 2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid

2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid

Cat. No. B7637760
M. Wt: 264.10 g/mol
InChI Key: XBYYFMNNCAFSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in the 1960s and has since become one of the most commonly prescribed drugs in the world. In

Mechanism of Action

Diclofenac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in a wide range of physiological processes, including inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of ROS and cytokines, which play a role in the development of inflammation and tissue damage. It also inhibits the activity of COX enzymes, which are responsible for the production of prostaglandins that cause pain, inflammation, and fever. Diclofenac has been shown to be effective in reducing pain and inflammation in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and postoperative pain.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for lab experiments. It has a well-established synthesis method and is widely available. It has also been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. However, there are also some limitations to using 2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid in lab experiments. It can have side effects, such as gastrointestinal bleeding and renal toxicity, and its effects can vary depending on the dose and duration of treatment.

Future Directions

There are several future directions for research on 2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid. One area of research is the development of new formulations of 2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid that can improve its efficacy and reduce its side effects. Another area of research is the identification of new targets for 2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid, such as other enzymes or signaling pathways involved in inflammation and pain. Finally, there is a need for more studies on the long-term effects of 2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid, particularly on its potential to cause gastrointestinal bleeding and renal toxicity.

Synthesis Methods

Diclofenac is synthesized by the reaction of 2,5-dichloroaniline with 4-chlorobenzaldehyde, followed by the reaction of the resulting Schiff base with chloroacetic acid. The final product is then purified by recrystallization. This synthesis method has been well-established and is widely used in industry.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain, inflammation, and fever. Diclofenac is also effective in reducing the production of reactive oxygen species (ROS) and cytokines, which play a role in the development of inflammation and tissue damage.

properties

IUPAC Name

2-[(2,5-dichloro-4-methoxyphenyl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO3/c1-16-9-3-7(11)6(2-8(9)12)4-13-5-10(14)15/h2-3,13H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYYFMNNCAFSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)CNCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.